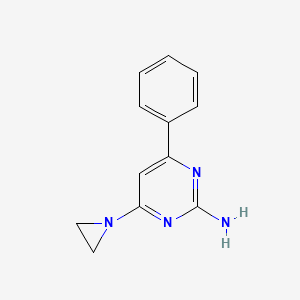
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine is an organic compound that features both an aziridine ring and a pyrimidine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrimidines are six-membered heterocycles containing nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another common method is the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine.
Chemical Reactions Analysis
Types of Reactions
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, dihydropyrimidines, and various amine derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring’s strain makes it highly reactive, allowing it to alkylate DNA and proteins, which can lead to cell death. This property is particularly useful in anticancer therapies where the compound can target rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Porfiromycin: Another aziridine-based antitumor antibiotic.
Azinomycin B: Known for its potent antitumor activity.
Uniqueness
4-(Aziridin-1-yl)-6-phenylpyrimidin-2-amine is unique due to the presence of both aziridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
106791-87-1 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4/c13-12-14-10(9-4-2-1-3-5-9)8-11(15-12)16-6-7-16/h1-5,8H,6-7H2,(H2,13,14,15) |
InChI Key |
AXGXGLYEKKLMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















